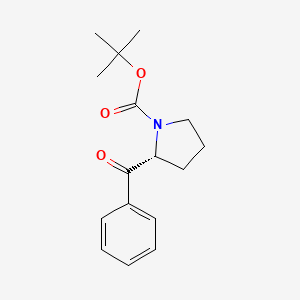

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a benzoyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Its synthesis involves the reaction of (tert-butoxycarbonyl)-D-proline with benzoylating agents, as demonstrated in a multi-step procedure starting from (2S,4R)-configured precursors . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of spiro-pyrrolidine-oxindoles and analogs targeting anticancer or central nervous system (CNS) therapies .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDKMPOKJENLS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-benzoylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Benzyl-substituted pyrrolidine derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes

One of the primary applications of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is in the inhibition of metalloproteases, specifically zinc proteases. These enzymes play critical roles in various physiological processes and are implicated in numerous diseases, including hypertension and cardiac disorders. The compound has been shown to effectively inhibit endothelin-converting enzyme (ECE), which is associated with vasoconstriction and various cardiovascular diseases .

1.2. Anti-inflammatory and Metabolic Applications

Recent studies have highlighted the potential of this compound as an agonist for free fatty acid receptor 2 (FFA2). Agonists of FFA2 are being investigated for their roles in regulating metabolism, appetite, and inflammatory responses. The compound has demonstrated significant potency in activating FFA2, which could lead to therapeutic strategies for treating metabolic disorders and inflammation-related conditions .

Synthetic Methodologies

2.1. Peptide Synthesis

This compound serves as an effective coupling agent in peptide synthesis due to its high yield and efficiency. It is particularly useful in the formation of peptide bonds, facilitating the synthesis of complex peptides that are essential in drug development .

2.2. Chiral Synthesis

This compound is also valuable in asymmetric synthesis due to its chiral nature, allowing for the production of enantiomerically pure compounds. The ability to create chiral centers is crucial in developing pharmaceuticals that require specific stereochemistry for efficacy and safety .

Case Studies

3.1. Cardiovascular Research

In a study investigating novel inhibitors for ECE, this compound was identified as a promising candidate due to its ability to lower blood pressure in animal models. The study demonstrated that the compound inhibited ECE activity effectively, leading to vasodilation and improved cardiac function .

3.2. Metabolic Disorders

Research on FFA2 agonists has included testing this compound for its effects on glucose metabolism and lipid profiles in diabetic models. The findings indicated that the compound significantly improved insulin sensitivity and reduced inflammation markers, suggesting its potential as a therapeutic agent for type 2 diabetes .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Enzyme Inhibition | Inhibition of ECE | Lowered blood pressure; treatment for hypertension |

| Anti-inflammatory Effects | Agonist for FFA2 | Improved metabolic regulation; potential diabetes treatment |

| Peptide Synthesis | Coupling agent | High yield in peptide bond formation |

| Chiral Synthesis | Production of enantiomerically pure compounds | Essential for drug efficacy |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the benzoyl group allows for π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate are compared below with key analogs, focusing on substituents, stereochemistry, synthesis, physical properties, and applications.

Substituent Variations

tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-Carboxylate

- Substituent : 4-Octylphenethyl group at C2.

- Synthesis : Prepared via hydrogenation and column chromatography (78% yield, colorless oil) .

- Applications : Tested as a constrained FTY720 analog for anticancer activity .

tert-Butyl (S)-2-(2-(4-Octylphenyl)-2-Oxoethyl)pyrrolidine-1-Carboxylate

- Substituent : 2-(4-Octylphenyl)-2-oxoethyl group at C2.

- Synthesis : Lower yield (62%) due to steric hindrance from the bulky ketone-substituted side chain .

tert-Butyl (2R)-2-Formyl-2-Methylpyrrolidine-1-Carboxylate

- Substituent : Formyl and methyl groups at C2.

- Key Differences : The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation), while the benzoyl group favors Friedel-Crafts acylation. This compound is discontinued, possibly due to instability .

Stereochemical Variations

tert-Butyl (2S)-2-Allyl-3-Oxo-Azetidine-1-Carboxylate

- Stereochemistry : (2S) configuration and azetidine ring (4-membered vs. pyrrolidine’s 5-membered).

- Key Differences : The smaller azetidine ring increases ring strain, altering conformational flexibility and reactivity .

tert-Butyl (2R,3S)-3-Hydroxy-2-Methylpyrrolidine-1-Carboxylate

- Substituent : Hydroxy and methyl groups at C3 and C2.

- Key Differences : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the benzoyl analog’s hydrophobicity .

Functional Group Modifications

tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-Carboxylate

- Substituent : Hydroxyethyl group at C2.

- Key Differences : The hydroxyl group improves aqueous solubility and participation in hydrogen-bonding networks, critical for crystallization .

tert-Butyl (2R,3S)-2-Cyano-3-Hydroxy-Pyrrolidine-1-Carboxylate

- Substituent: Cyano and hydroxy groups at C2 and C3.

Comparative Data Table

†Yield from intermediate step in ; ‡Assumed based on typical Boc-protected solids.

Biological Activity

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

This compound features a pyrrolidine ring substituted with a tert-butyl group and a benzoyl moiety, contributing to its unique biological profile.

1. Inhibition of Endothelin-Converting Enzyme

One significant area of research has focused on the compound's role as an inhibitor of metalloproteases, particularly the endothelin-converting enzyme (ECE). ECE is implicated in various cardiovascular diseases due to its role in vasoconstriction. This compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as hypertension and cardiac insufficiency by inhibiting ECE activity .

2. Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit cytostatic effects on cancer cells. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia Cells | 0.07 | Induction of apoptosis |

| Breast Cancer Cells | 5.0 | Inhibition of cell cycle progression |

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It demonstrated significant activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 6.3 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Metalloproteases : The compound's ability to inhibit metalloproteases like ECE suggests it may interfere with peptide processing involved in vasoconstriction and inflammation.

- Cell Signaling Pathways : Studies indicate that it may modulate signaling pathways associated with cell survival and proliferation, particularly through the regulation of apoptotic factors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study involving animal models demonstrated that administration of this compound resulted in reduced blood pressure and improved cardiac function, supporting its role as a cardiovascular agent .

- Another investigation reported its efficacy in reducing tumor growth in xenograft models, further validating its anticancer properties .

Q & A

Q. What are the established synthetic routes for tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate, and how do reaction conditions impact enantiomeric purity?

A common method involves Grignard addition to a pyrrolidine precursor under cryogenic conditions (−45 to −55°C) in tetrahydrofuran (THF). For example, phenylmagnesium bromide (2.0 eq) reacts with a protected amide intermediate, yielding the target compound in 84% yield after aqueous workup and solvent removal . Low temperatures and inert atmospheres (N₂) are critical to minimize racemization. Enantiomeric purity is confirmed via chiral HPLC or optical rotation analysis, as demonstrated in analogous syntheses (e.g., [α]²⁵_D = −55.0 for a related pyrrolidine derivative) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : The benzoyl group typically appears as a singlet at δ ~7.4–8.0 ppm (aromatic protons) and a carbonyl signal at ~195–205 ppm in 13C NMR. The tert-butyl group shows a characteristic triplet at δ ~1.4 ppm (9H) .

- HRMS : Exact mass analysis (e.g., calculated [M+H⁺] = 318.27914, observed 318.28009) confirms molecular formula integrity .

- IR : Strong carbonyl stretches (~1700 cm⁻¹ for ester and benzoyl groups) help identify functional groups .

Q. What purification strategies are recommended for isolating high-purity this compound?

Flash column chromatography with ethanol/chloroform (1:8–1:10) or ethyl acetate/hexane (1:6) systems effectively separates impurities. For polar byproducts, silica gel chromatography with gradient elution is preferred. Final purification via recrystallization (e.g., ethanol/water mixtures) enhances crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during scale-up synthesis?

- Solvent Selection : THF or dichloromethane (DCM) minimizes undesired nucleophilic side reactions.

- Catalysis : Lewis acids (e.g., MgBr₂) can accelerate Grignard additions while reducing temperature requirements .

- Stoichiometry : A 1.5–2.0 eq excess of Grignard reagent ensures complete conversion, as under-stoichiometric conditions lead to unreacted starting material .

Q. What methodologies resolve stereochemical inconsistencies in derivatives of this compound?

- X-ray Crystallography : SHELXL software (via SHELX suite) refines crystal structures to confirm absolute configuration. This is critical for resolving ambiguities in NOESY or ROESY NMR data .

- Chiral Auxiliaries : Incorporating enantiopure intermediates (e.g., (2S,4R)-pyrrolidine scaffolds) ensures stereochemical fidelity during benzoylation .

Q. How should researchers address conflicting spectral data in structurally related analogs?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, HMBC can confirm benzoyl attachment to the pyrrolidine ring .

- Isotopic Labeling : Deuterated analogs or 13C-enriched precursors help trace signal origins in complex mixtures .

Q. What computational tools predict the reactivity and stability of this compound under varying pH or temperature conditions?

- DFT Calculations : Gaussian or ORCA software models transition states for hydrolysis or thermal decomposition pathways.

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize storage conditions (e.g., anhydrous DCM at −20°C prevents ester hydrolysis) .

Methodological Considerations Table

| Aspect | Key Parameters | Supporting Evidence |

|---|---|---|

| Synthesis Yield | 60–93% via Grignard addition; 78–84% for hydrogenation steps | |

| Chromatography Systems | Ethanol/chloroform (1:8–1:10), ethyl acetate/hexane (1:6) | |

| Thermal Stability | Stable at −20°C in anhydrous solvents; decomposes >100°C (TGA/DSC recommended) | |

| Stereochemical Analysis | Chiral HPLC (Chiralpak AD-H column), [α]²⁵_D = −55.0 (c 0.20, CHCl₃) |

Contradiction Analysis

Discrepancies in reported melting points or spectral data often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) produce different crystalline forms.

- Impurity Profiles : Residual solvents (e.g., THF) may shift NMR signals; HRMS and elemental analysis clarify purity .

Safety and Handling

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Spill Management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.